molecular formula C9H7NO2S B1368507 2-(Prop-2-yn-1-ylthio)nicotinic acid

2-(Prop-2-yn-1-ylthio)nicotinic acid

Cat. No.: B1368507
M. Wt: 193.22 g/mol
InChI Key: BUEYOCJEYGCJJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Prop-2-yn-1-ylthio)nicotinic acid is a nicotinic acid derivative featuring a propargylthio (-S-CH₂-C≡CH) substituent at the 2-position of the pyridine ring. Nicotinic acid (pyridine-3-carboxylic acid) is a well-known vitamin B3 component with applications in lipid metabolism and vascular health . The addition of the propargylthio group introduces unique reactivity, particularly in cyclization reactions. For example, bromine-mediated cyclization of this compound yields 3-(bromomethylene)-8-carboxy-2,3-dihydrothiazolo[3,2-a]pyridin-4-ium tribromide via a 5-exo-dig pathway, highlighting its utility in synthesizing heterocyclic structures .

Properties

IUPAC Name

2-prop-2-ynylsulfanylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-2-6-13-8-7(9(11)12)4-3-5-10-8/h1,3-5H,6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEYOCJEYGCJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=C(C=CC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparisons

Core Structure Variations :

  • Nicotinic Acid Derivatives :
    • Nicotinic Acid (3-Pyridinecarboxylic Acid) : Lacks the propargylthio group; used in vitamin supplements and vasodilation. Melting point: ~235°C; sparingly soluble in cold water .
    • 2-(Prop-2-yn-1-ylthio)nicotinic Acid : Propargylthio substitution enhances electrophilicity, enabling cyclization (e.g., bromine-mediated reactions). Reactivity differs from unmodified nicotinic acid due to sulfur and alkyne moieties .
  • Pyrimidine Derivatives :
    • 2-(Prop-2-yn-1-ylthio)-4-(thiazol-2-ylthio)pyrimidine-5-carbonitrile : Features a pyrimidine core with dual thioether substituents. Higher melting points (156–227°C) compared to nicotinic acid derivatives, likely due to increased aromaticity and intermolecular interactions .
    • 4-(3-Chlorophenyl)-6-((1-methyl-1H-tetrazol-5-yl)thio)pyrimidine-5-carbonitrile : Incorporates a tetrazole-thio group, enhancing metabolic stability. Melting point: 163–165°C .

Table 1: Key Physical Properties

Compound Core Structure Melting Point (°C) Yield (%) Key Functional Groups
Nicotinic Acid Pyridine 235 N/A -COOH
This compound Pyridine Not reported Not reported -COOH, -S-CH₂-C≡CH
Compound 12 Pyrimidine 163–165 89.7 -C≡N, -S-CH₂-C≡CH, -Cl
Compound 35 Pyrimidine 226–227 76.7 -C≡N, -S-CH₂-C≡CH, -OCH₃

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